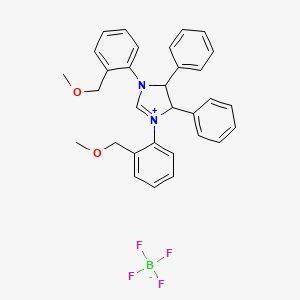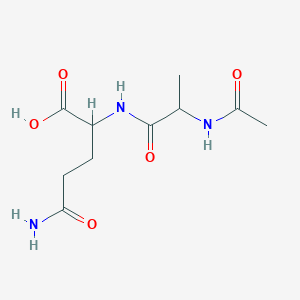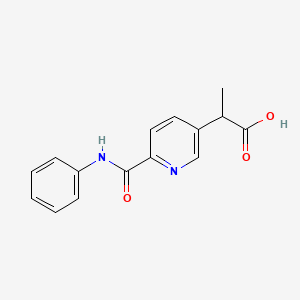
5-(1-benzofuran-2-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Benzofuran-2-yl)-2H-triazole is a heterocyclic compound that combines the structural features of benzofuran and triazole rings Benzofuran is known for its presence in various natural products and its significant biological activities, while triazole is a versatile moiety in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-benzofuran-2-yl)-2H-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form 2-hydroxybenzohydrazide, which is then cyclized with triethyl orthoformate to yield the benzofuran ring. The triazole ring can be introduced via a cycloaddition reaction using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions: 4-(1-Benzofuran-2-yl)-2H-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or triazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-(1-Benzofuran-2-yl)-2H-triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(1-benzofuran-2-yl)-2H-triazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The compound’s antimicrobial effects could result from disrupting bacterial cell membranes or inhibiting essential enzymes.
類似化合物との比較
Benzofuran: Known for its wide range of biological activities, including anticancer and antimicrobial properties.
Triazole: Widely used in medicinal chemistry for its antifungal and antibacterial activities.
Uniqueness: 4-(1-Benzofuran-2-yl)-2H-triazole combines the beneficial properties of both benzofuran and triazole, resulting in a compound with enhanced biological activities and potential applications. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.
特性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
4-(1-benzofuran-2-yl)-2H-triazole |
InChI |
InChI=1S/C10H7N3O/c1-2-4-9-7(3-1)5-10(14-9)8-6-11-13-12-8/h1-6H,(H,11,12,13) |
InChIキー |
DCERZYFATQLVJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)


![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)

![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)





